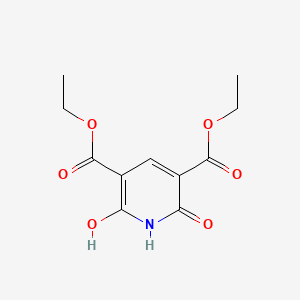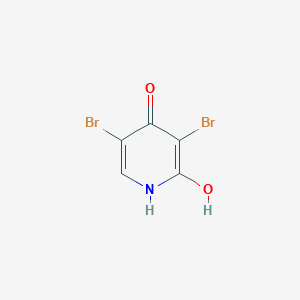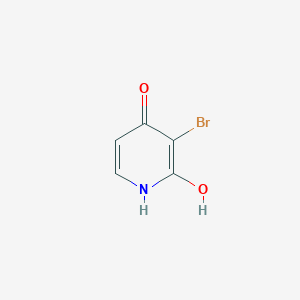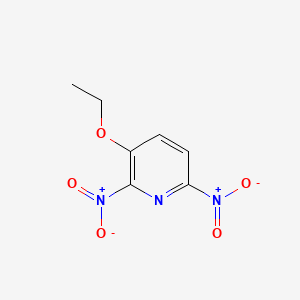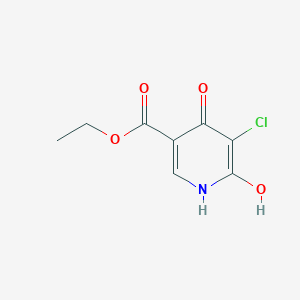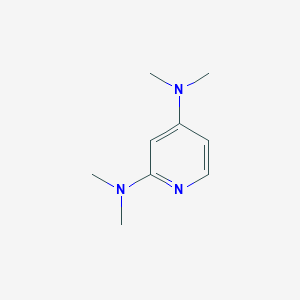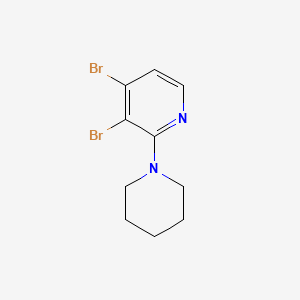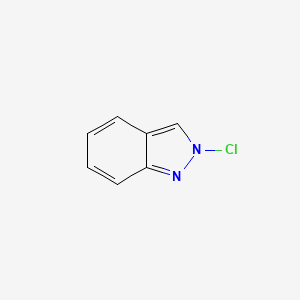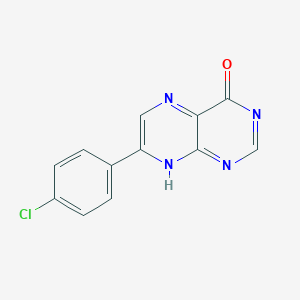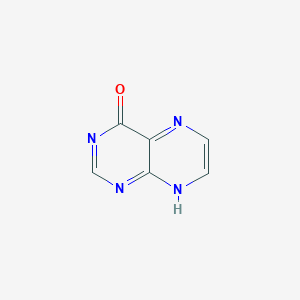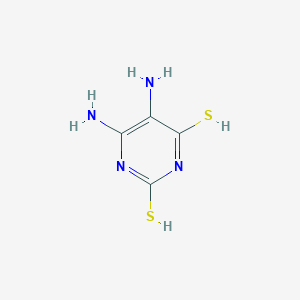
5,6-diaminopyrimidine-2,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5,6-diaminopyrimidine-2,4-dithiol” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-diaminopyrimidine-2,4-dithiol involves several synthetic routes, each with specific reaction conditions. One common method includes the use of high-purity reagents and controlled reaction environments to ensure the desired product’s purity and yield. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its purest form. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-diaminopyrimidine-2,4-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to confirm their structure and purity.
Scientific Research Applications
5,6-diaminopyrimidine-2,4-dithiol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it is employed in various assays and experiments to understand its effects on biological systems. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5,6-diaminopyrimidine-2,4-dithiol involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: 5,6-diaminopyrimidine-2,4-dithiol can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with analogous functional groups and similar molecular frameworks.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties, which make it particularly suitable for specific applications. Its reactivity, stability, and interaction with biological systems are some of the factors that contribute to its uniqueness.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5,6-diaminopyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGYCVKWCYGVBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1S)S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1S)S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7794551.png)
![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B7794558.png)
